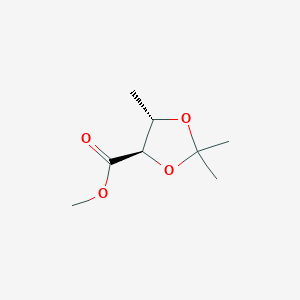

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Description

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3) is a chiral bicyclic ester with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. It features two stereocenters at the 4R and 5S positions, making it a critical intermediate in asymmetric synthesis and pharmaceutical research. Key properties include:

- Optical activity: [α]²⁰/D = +19° (c = 4% in chloroform) .

- Physical state: Liquid with a density of 1.06 g/mL at 20°C and refractive index (n²⁰/D) of 1.422 .

- Hazard profile: Classified as flammable (H225) with a flash point of 50°C (UN 1993, Packing Group III) .

This compound is widely used in the synthesis of natural products, agrochemicals, and drug candidates due to its rigid dioxolane ring and stereochemical control .

Properties

IUPAC Name |

methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELKYRWKHKGMAD-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357426 | |

| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78086-72-3 | |

| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1. Yields and Enantioselectivities for Dihydroxylation of Various Crotonate Esters

| Entry | R Group | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | CH3 (methyl) | (DHQ)2PHAL | 45 | 89 |

| 2 | (CH2)5CH3 (n-hexyl) | (DHQ)2PHAL | 88 | 80 |

| 3 | (CH2)5CH3 (n-hexyl) | (DHQ)2AQN | 90 | 85 |

| 4 | Bn (benzyl) | (DHQ)2AQN | 77 | 92 |

| 5 | p-PhBn (p-phenylbenzyl) | (DHQ)2AQN | 81 | 87 (before recrystallization), >95 (after recrystallization) |

Conditions: K2OsO4·2H2O (0.25-0.5 mol %), ligand (0.5-1 mol %), K3Fe(CN)6 (3-6 equiv), K2CO3 (3 equiv), CH3SO2NH2 (1 equiv), tert-BuOH/H2O solvent, 4 °C to 23 °C.

Table 2. Comparison of Two Sharpless Dihydroxylation Methods for p-Phenylbenzyl Crotonate

| Entry | Method | K2OsO4·2H2O (mol %) | (DHQ)2AQN (mol %) | K3Fe(CN)6 (equiv) | Time at 4 °C | Time at 23 °C | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Method A | 0.25 | 0.50 | 6 | 2 days | 3 days | 81 | >95 |

| 2 | Method B | 1.0 | 1.0 | 3 | 30 min | 25 hours | 60 | >95 |

Notes: Method A provides higher yield but requires longer reaction time (~5 days total). Method B shortens the reaction time to about 25 hours but with a lower yield.

Scalability and Recycling

- The esterification and dihydroxylation steps have been successfully scaled to multi-gram quantities without loss of enantiomeric purity.

- The p-phenylbenzyl alcohol used in the esterification can be efficiently recovered (up to 91% yield) and recycled, enhancing the overall sustainability of the process.

Additional Transformations

Following the synthesis of the dihydroxylated intermediate, further transformations include:

- Formation of the acetonide derivative by reaction with 2,2-dimethoxypropane and p-toluenesulfonic acid.

- Saponification to yield the free acid.

- Conversion to Weinreb amides and subsequent ketones, enabling access to diverse chiral building blocks.

Summary of Research Findings

- The Sharpless asymmetric dihydroxylation of crotonate esters is the most effective method for preparing enantiomerically pure this compound precursors.

- Choice of ester group significantly affects yield and enantioselectivity; p-phenylbenzyl crotonate esters provide an excellent balance of high ee and ease of purification.

- Recrystallization is a critical step to achieve enantiomeric purities above 95%.

- Reaction conditions can be optimized for either higher yield or shorter reaction time depending on synthetic priorities.

- The process is amenable to scale-up and includes efficient recovery of reagents, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Fragrance Industry

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is utilized in the formulation of fragrances due to its pleasant odor profile. It serves as a key ingredient in developing complex scent compositions that require specific olfactory characteristics. This compound's diastereomeric forms can contribute to variations in fragrance notes.

Synthetic Chemistry

The compound is employed as a chiral building block in asymmetric synthesis. Its unique structure allows for the introduction of chirality into various organic molecules. Researchers have utilized it to synthesize other biologically active compounds through reactions such as:

- Alkylation : The compound can undergo α-alkylation to yield derivatives with enhanced biological activity.

- Aldehyde Preparation : It can be converted into corresponding aldehydes which are valuable intermediates in organic synthesis.

Biological Studies

In proteomics research, this compound is investigated for its potential role in modifying proteins or peptides. Its ability to form stable complexes with biomolecules makes it a candidate for studying protein interactions and functions.

Case Study 1: Fragrance Development

A study published in The Journal of Organic Chemistry explored the use of this compound in creating a new fragrance formulation that mimicked natural floral scents. The researchers reported that the compound contributed significantly to the overall olfactory profile and stability of the fragrance blend.

Case Study 2: Asymmetric Synthesis

In a research article from Tetrahedron Letters, scientists demonstrated the use of this compound as a chiral auxiliary in the synthesis of optically active alcohols. The study highlighted its efficiency in facilitating asymmetric transformations with high enantiomeric excess.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in esterification and hydrolysis reactions, while the dioxolane ring provides a rigid and stereochemically defined framework that can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

(a) (4S,5R)-Enantiomer

- Molecular formula : C₈H₁₄O₄ (identical to the 4R,5S form).

- Key differences: Opposite stereochemistry at C4 and C5 leads to reversed optical activity.

- Applications : Used interchangeably in some asymmetric syntheses but may yield distinct stereochemical outcomes in reactions involving chiral catalysts .

(b) (4S,5S)-Diastereomer (CAS 36183-27-4)

Ester Derivatives

(a) Ethyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 105760-29-0)

- Molecular formula : C₉H₁₆O₄.

- Key differences : Ethyl ester substitution increases molecular weight (188.22 g/mol) and may enhance lipophilicity compared to the methyl ester.

- Reactivity : The bulkier ethyl group could slow down nucleophilic acyl substitution reactions .

(b) Methyl 3,4-O-isopropylidene-L-threonate

Deuterated and Functionalized Derivatives

(a) (4R,5S)-4-(2-Hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester-d₆

Comparative Data Table

Biological Activity

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS Number: 78086-72-3) is a compound with notable biological activity and potential applications in various fields of research. This article delves into its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- Structure : The compound features a dioxolane ring and a carboxylate group which contribute to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. This compound has been evaluated for its potential against various bacterial strains. In studies involving derivatives of dioxolanes, significant inhibition of bacterial growth was observed at specific concentrations.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|---|

| This compound | E. coli | 15 | 100 |

| This compound | S. aureus | 20 | 100 |

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes associated with metabolic pathways. Enzyme assays showed that it could effectively inhibit the activity of enzymes involved in the biosynthesis of fatty acids and other metabolites.

3. Cytotoxicity Studies

Cytotoxicity assays using human cell lines demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This property suggests potential applications in cancer therapeutics.

Case Study 1: Antimicrobial Screening

A study conducted by researchers at a university evaluated the antimicrobial properties of various dioxolane derivatives. This compound was among the most effective against Gram-positive bacteria.

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the mechanism of enzyme inhibition by this compound. The findings revealed that it binds to the active site of the target enzyme through hydrogen bonding and hydrophobic interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the dioxolane ring through cyclization reactions.

- Introduction of the carboxylate group via esterification.

- Purification through chromatography techniques to achieve high purity levels (>90%).

Q & A

Q. Methodological Optimization

- Catalyst Loading : Reducing potassium osmate to 0.01 equiv maintains stereoselectivity while minimizing cost .

- Purification : Recrystallization from dichloromethane-hexanes ensures high purity (>99%) .

How is the stereochemical configuration of this compound confirmed experimentally?

Q. Basic Characterization Techniques

- X-ray Crystallography : Resolves chair conformations of the dioxolane ring and equatorial/axial substituent orientations (e.g., transaxial methyl groups at C6/C8) .

- NMR Analysis : Comparison of NMR spectra with diastereomeric standards (e.g., (4R,5S) vs. (4R,5R) isomers) identifies splitting patterns unique to stereoisomers .

Q. Advanced Data Interpretation

- Puckering Parameters : Quantify ring distortion using metrics like , , and from crystallographic data .

- Torsion Angles : O2–C1–C2–C5 torsion () confirms carboxylate alignment with the dioxolane plane .

How can conflicting NMR data for diastereomers be resolved during structural analysis?

Q. Advanced Strategy

- Spectral Overlay : Compare experimental NMR with published diastereomer spectra (e.g., (4R,5S)- vs. (4R,5R)-isomers) to identify diagnostic peaks (e.g., methyl singlet splitting) .

- NOE Experiments : Detect spatial proximity of methyl groups to distinguish axial/equatorial substituents .

What computational tools predict feasible synthetic pathways for derivatives of this compound?

Q. Advanced Method

- Retrosynthesis AI : Tools leveraging the PISTACHIO and REAXYS databases propose one-step routes using protected intermediates (e.g., isopropylidene groups for hydroxyl protection) .

- Density Functional Theory (DFT) : Models transition states to predict stereochemical outcomes of acetonide formation .

What role does this compound play as a chiral building block in carbohydrate synthesis?

Q. Basic Application

Q. Advanced Use Cases

- Glycosylation : Facilitates stereocontrolled coupling with aglycones via acid-catalyzed acetal cleavage .

How can reaction yields be improved during large-scale synthesis?

Q. Methodological Adjustments

- Solvent Optimization : Use tert-butanol/water mixtures to enhance solubility of osmate catalysts .

- Byproduct Mitigation : Sodium sulfite quenching prevents over-oxidation post-Sharpless AD .

What analytical challenges arise in quantifying enantiomeric excess, and how are they addressed?

Q. Advanced Techniques

- Mosher Ester Analysis : Derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) creates diastereomers with distinct NMR shifts .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers with baseline separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.